molecular formula C16H8Br6N2S B14493042 2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole CAS No. 63140-61-4

2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole

Katalognummer: B14493042
CAS-Nummer: 63140-61-4
Molekulargewicht: 739.7 g/mol
InChI-Schlüssel: RKXGEAIIJYUSAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole is a chemical compound known for its unique structure and properties It consists of a thiadiazole ring substituted with two phenyl groups, each bearing a tribromomethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole typically involves the reaction of 4-chlorothiophenol or 4-halogenphenyl methyl sulfone with tribromomethyl reagents. The process includes nitration followed by substitution reactions with ammonia, amines, hydrazines, and phenolates . The reaction conditions often involve the use of solvents like carbon tetrachloride and catalysts such as benzoyl peroxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the availability of starting materials and optimizing reaction conditions for higher yields and purity.

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole involves its interaction with molecular targets and pathways. The compound’s tribromomethyl groups are reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole is unique due to its specific structure, which combines the tribromomethyl groups with a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

63140-61-4

Molekularformel

C16H8Br6N2S

Molekulargewicht

739.7 g/mol

IUPAC-Name

2,5-bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H8Br6N2S/c17-15(18,19)11-5-1-9(2-6-11)13-23-24-14(25-13)10-3-7-12(8-4-10)16(20,21)22/h1-8H

InChI-Schlüssel

RKXGEAIIJYUSAD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NN=C(S2)C3=CC=C(C=C3)C(Br)(Br)Br)C(Br)(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.